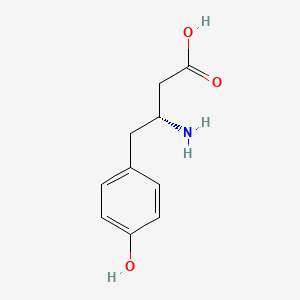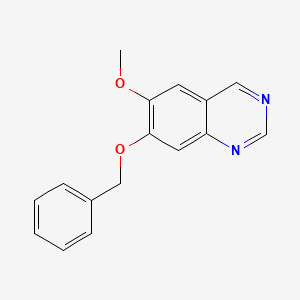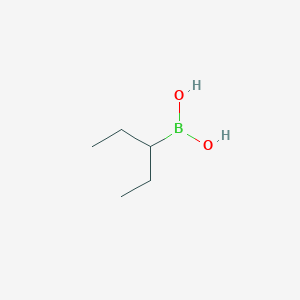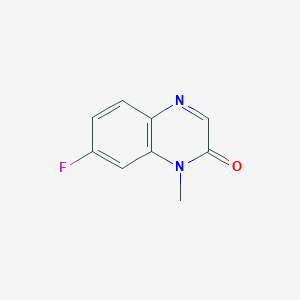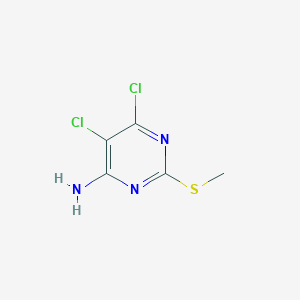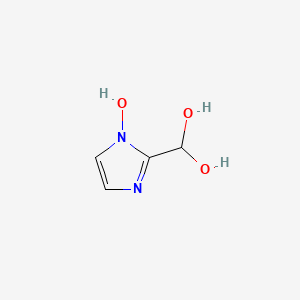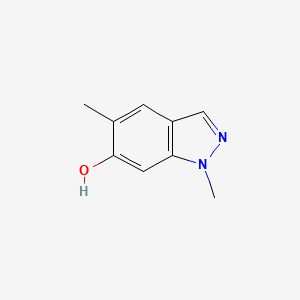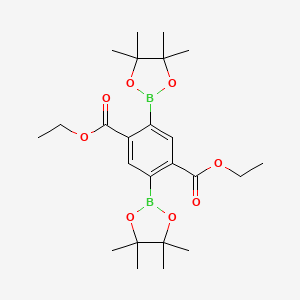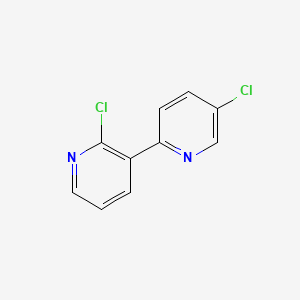
2',5-Dichloro-2,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,5-Dichloro-2,3’-bipyridine is a bipyridine derivative characterized by the presence of chlorine atoms at the 2’ and 5 positions of the bipyridine structure Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond These compounds are known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Dichloro-2,3’-bipyridine typically involves the coupling of chlorinated pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a chlorinated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of 2’,5-Dichloro-2,3’-bipyridine may involve large-scale coupling reactions using similar methods as described above. The choice of reaction conditions and catalysts can be optimized to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2’,5-Dichloro-2,3’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The bipyridine core can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Coordination Reactions: As a ligand, 2’,5-Dichloro-2,3’-bipyridine can form coordination complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions may involve the use of a base and a polar solvent.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coordination Reactions: Metal salts such as copper(II) chloride or nickel(II) acetate are often used to form coordination complexes.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the bipyridine core.
Coordination Reactions: Products include metal complexes with varying stoichiometries and coordination geometries.
科学研究应用
2’,5-Dichloro-2,3’-bipyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2’,5-Dichloro-2,3’-bipyridine largely depends on its role as a ligand in coordination complexes. When forming complexes with metal ions, the nitrogen atoms in the bipyridine rings coordinate with the metal center, stabilizing the complex. This coordination can influence the reactivity and properties of the metal ion, enabling various catalytic or biological activities . The specific molecular targets and pathways involved will vary depending on the metal ion and the context in which the complex is used.
相似化合物的比较
2’,5-Dichloro-2,3’-bipyridine can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, leading to distinct chemical properties and applications.
5,5’-Dichloro-2,2’-bipyridine: Similar to 2’,5-Dichloro-2,3’-bipyridine but with chlorine atoms at different positions, affecting its reactivity and coordination behavior.
The uniqueness of 2’,5-Dichloro-2,3’-bipyridine lies in its specific substitution pattern, which can influence its electronic properties and reactivity, making it suitable for specific applications in coordination chemistry and materials science.
属性
CAS 编号 |
942206-20-4 |
|---|---|
分子式 |
C10H6Cl2N2 |
分子量 |
225.07 g/mol |
IUPAC 名称 |
2-chloro-3-(5-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-3-4-9(14-6-7)8-2-1-5-13-10(8)12/h1-6H |
InChI 键 |
YYRNNCTZVPVWEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)Cl)C2=NC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



